

Application of Bilastine N-Oxide in Pharmaceutical Quality Control: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Bilastine N-Oxide	
Cat. No.:	B15291705	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bilastine is a second-generation antihistamine medication used for the treatment of allergic rhinitis and chronic urticaria.[1] As with any active pharmaceutical ingredient (API), ensuring its purity, efficacy, and safety is paramount. A critical aspect of this is the identification and control of impurities. **Bilastine N-Oxide** is a known metabolite and a significant degradation product of Bilastine, formed through oxidation.[2][3] Its presence in the final drug product must be carefully monitored to meet regulatory standards. These application notes provide detailed protocols for the use of **Bilastine N-Oxide** as a reference standard in the quality control of Bilastine drug products.

Role of Bilastine N-Oxide in Quality Control

Bilastine N-Oxide serves as a crucial reference standard for several quality control applications:

Impurity Profiling: As a known impurity, a certified reference standard of Bilastine N-Oxide is
essential for the accurate identification and quantification of this impurity in Bilastine API and
finished dosage forms.



- Method Validation: It is used to validate the specificity, linearity, accuracy, and precision of analytical methods, such as High-Performance Liquid Chromatography (HPLC), designed to separate and quantify Bilastine and its related substances.
- Stability Studies: Forced degradation studies are conducted to understand the degradation
 pathways of Bilastine under various stress conditions (acidic, basic, oxidative, thermal, and
 photolytic).[4][5] Bilastine N-Oxide is a key marker in these studies to assess the stability of
 the drug substance and product.

Quantitative Data Summary

The following tables summarize typical validation parameters for an HPLC method used in the analysis of Bilastine and its impurities, including **Bilastine N-Oxide**. These values are compiled from various published methods and serve as a general guideline.

Table 1: HPLC Method Validation Parameters

Parameter	Typical Value
Linearity Range (Bilastine)	5 - 150 μg/mL
Correlation Coefficient (R²)	> 0.999
Limit of Detection (LOD)	0.08 - 0.45 μg/mL
Limit of Quantification (LOQ)	0.27 - 1.20 μg/mL
Accuracy (% Recovery)	98.0 - 102.0%
Precision (% RSD)	< 2.0%

Table 2: Forced Degradation Study Results for Bilastine



Stress Condition	% Degradation of Bilastine (Typical)	Major Degradant Observed
Acid Hydrolysis (0.1 N HCl, 60°C)	1.8 - 5.0%	Varies
Base Hydrolysis (0.1 N NaOH, 60°C)	3.0 - 6.0%	Varies
Oxidative (3% H ₂ O ₂ , 60°C)	2.3 - 10.0%	Bilastine N-Oxide
Thermal (60°C)	3.2 - 5.0%	Varies
Photolytic	Stable	-

Experimental Protocols

Protocol 1: Preparation of Standard and Sample Solutions for HPLC Analysis

Objective: To prepare solutions for the identification and quantification of Bilastine and Bilastine N-Oxide.

Materials:

- Bilastine Reference Standard (RS)
- Bilastine N-Oxide Reference Standard (RS)
- Bilastine drug substance or finished product
- HPLC grade methanol
- HPLC grade water
- · Ammonium acetate
- · Glacial acetic acid
- Volumetric flasks



- Pipettes
- Syringe filters (0.45 μm)

Procedure:

- Mobile Phase Preparation: Prepare a 10 mM ammonium acetate solution and adjust the pH to 5.0 with glacial acetic acid. The mobile phase will be a gradient mixture of this buffer and methanol.
- Standard Stock Solution (Bilastine): Accurately weigh about 25 mg of Bilastine RS into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a concentration of 1000 μg/mL.
- Standard Stock Solution (Bilastine N-Oxide): Accurately weigh about 5 mg of Bilastine N-Oxide RS into a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a concentration of 100 μg/mL.
- Working Standard Solution: Prepare a mixed working standard by diluting the stock solutions
 with mobile phase to obtain a final concentration of approximately 100 μg/mL of Bilastine and
 1 μg/mL of Bilastine N-Oxide.
- Sample Solution (Drug Substance): Accurately weigh about 25 mg of the Bilastine drug substance into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.
 Further dilute with the mobile phase to a final concentration of approximately 1000 μg/mL.
- Sample Solution (Tablets): Weigh and finely powder 20 tablets. Transfer a portion of the powder equivalent to 20 mg of Bilastine into a 20 mL volumetric flask. Add about 15 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol. Filter the solution through a 0.45 μm syringe filter. Further dilute the filtrate with the mobile phase to a final concentration of approximately 100 μg/mL.

Protocol 2: HPLC Method for the Determination of Bilastine and Bilastine N-Oxide

Objective: To provide an exemplary HPLC method for the separation and quantification of Bilastine and Bilastine N-Oxide.



Instrumentation:

- HPLC system with a UV or PDA detector
- C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size)

Chromatographic Conditions:

Parameter	Condition
Mobile Phase A	10 mM Ammonium Acetate (pH 5.0)
Mobile Phase B	Methanol
Gradient	Time (min)
0	
15	_
20	
22	
25	
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	280 nm
Injection Volume	20 μL

Procedure:

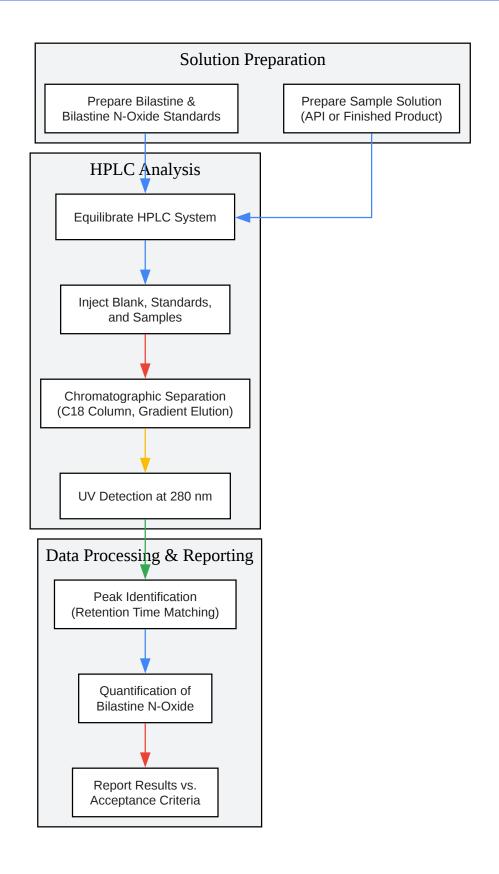
- Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
- Inject the blank (mobile phase), followed by the working standard solution, and then the sample solutions.
- Identify the peaks of Bilastine and **Bilastine N-Oxide** in the sample chromatogram by comparing their retention times with those of the standards.



• Calculate the amount of **Bilastine N-Oxide** in the sample using the peak area response and the concentration of the standard.

Visualizations

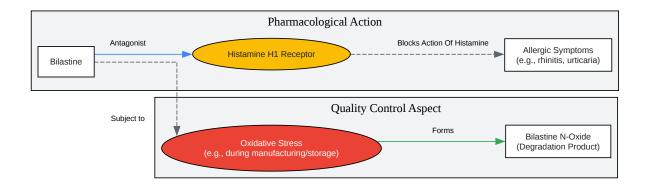




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Caption: Experimental workflow for the quality control of Bilastine using **Bilastine N-Oxide** as a reference standard.



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